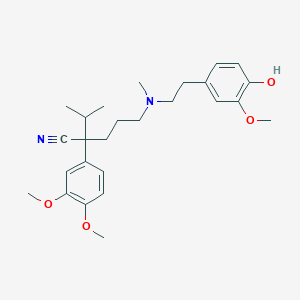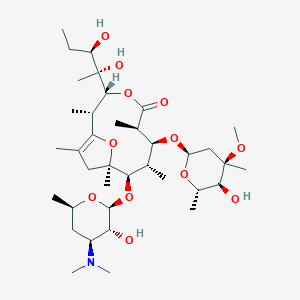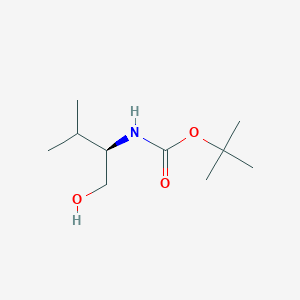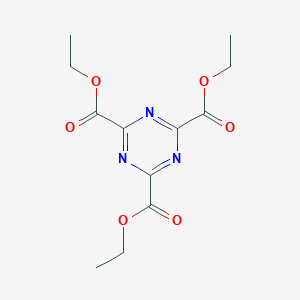
1,3,5-三嗪-2,4,6-三羧酸三乙酯
描述
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate can be synthesized through the reaction of cyanuric chloride with diethyl oxalate in the presence of a base . The reaction typically occurs under alkaline conditions, which facilitate the substitution of chlorine atoms with ethoxycarbonyl groups.
Industrial Production Methods: In industrial settings, the production of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate can undergo nucleophilic substitution reactions where the ethoxycarbonyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: Used in hydrolysis reactions to break down the ester groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Hydrolysis Products: 1,3,5-triazine-2,4,6-tricarboxylic acid and ethanol.
作用机制
The mechanism of action of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate involves its ability to form stable complexes with various substrates. The triazine ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Triethyl 1,3,5-benzenetricarboxylate: Similar in structure but with a benzene ring instead of a triazine ring.
2,4,6-triethoxy-1,3,5-triazine: Another triazine derivative with ethoxy groups instead of ethoxycarbonyl groups.
Uniqueness: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is unique due to its combination of the triazine ring and three ethoxycarbonyl groups, which confer specific chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.
属性
IUPAC Name |
triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPNZKIOSOWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274530 | |
| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898-22-6 | |
| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate in battery technology?
A: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate shows promise as a key component in sensors for monitoring the health of lithium-ion batteries. When incorporated into a sensing film with copper-doped polymeric material and coated onto carbon nanofibers, it demonstrates high sensitivity to gases indicative of battery failure, including carbonates and hydrofluorides. [] This sensitivity allows for the detection of electrolyte leakage and electrolysis, crucial factors in battery safety and performance. []
Q2: How does the structure of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate lend itself to its use in sensing applications?
A: The molecular structure of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate plays a significant role in its sensing capabilities. The presence of the triazine ring and the ester groups provides potential sites for interactions with gas molecules. [] These interactions can lead to changes in the electrical properties of the sensing film, enabling the detection of even trace amounts of target gases. [] Further research into the specific interactions between Triethyl 1,3,5-triazine-2,4,6-tricarboxylate and various gases could lead to the development of even more sensitive and selective sensors.
Q3: Can Triethyl 1,3,5-triazine-2,4,6-tricarboxylate be used as a precursor for other materials?
A: Yes, Triethyl 1,3,5-triazine-2,4,6-tricarboxylate serves as a valuable precursor in synthesizing 1,3,5-triazine-2,4,6-triisocyanate. This hydrogen-free compound holds significant potential for developing novel C-N-(O) networks, including C2N2O and C3N4 materials. [] This synthesis pathway highlights the versatility of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate as a building block for advanced materials with potential applications in various fields.
Q4: Are there any known crystal structures of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate?
A: Research has identified two distinct crystal structures for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: a high-temperature (HT) modification and a low-temperature (LT) modification. [] This structural diversity may influence the compound's physical and chemical properties in different applications. Interestingly, while Triethyl 1,3,5-triazine-2,4,6-tricarboxylate possesses identical side chains to its benzene-based counterpart (Triethyl 1,3,5-benzenetricarboxylate), only the triazine derivative retains threefold molecular symmetry in its crystal structure. [] This difference highlights the unique structural features conferred by the triazine ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

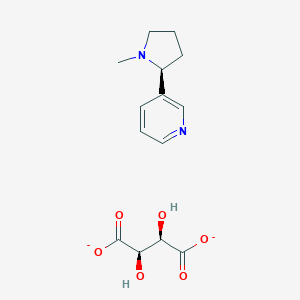
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B20589.png)
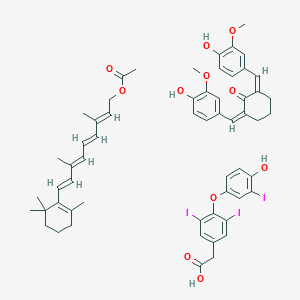
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)





